Chain-Length-Dependent Enzyme Binding Affinity: 2‑Cl‑C6 vs. Shorter 2‑Cl‑alkanoic Acids
In the active site of the haloacid dehalogenase Bcfd1, the docking affinity for 2‑chloroalkanoic acids strengthens monotonically with increasing chain length. D‑2‑chlorohexanoic acid (C₆) exhibits a binding energy of −4.7 kcal mol⁻¹, compared with −4.1 kcal mol⁻¹ for the C₃ analogs (L‑ and D‑2‑chloropropionic acid) and −4.3 kcal mol⁻¹ for D‑2‑chlorobutanoic acid (C₄) [1]. The C₆ compound thus provides a 14.6 % gain over the C₃ substrates, reflecting enhanced van der Waals contacts with the enzyme's hydrophobic pocket.
| Evidence Dimension | Binding affinity (docking energy) to Bcfd1 haloacid dehalogenase |
|---|---|
| Target Compound Data | D‑2‑chlorohexanoic acid: −4.7 kcal mol⁻¹; L‑2‑chlorohexanoic acid: −4.6 kcal mol⁻¹ |
| Comparator Or Baseline | L‑/D‑2‑chloropropionic acid: −4.1 kcal mol⁻¹; D‑2‑chlorobutanoic acid: −4.3 kcal mol⁻¹ |
| Quantified Difference | ΔΔG = −0.6 kcal mol⁻¹ (D‑C₆ vs. D‑C₃); −0.4 kcal mol⁻¹ (D‑C₆ vs. D‑C₄) |
| Conditions | In silico docking; Bcfd1 active site; AutoDock Vina; RMSD 0–0.14 Å |
Why This Matters
Higher binding affinity indicates that 2‑chlorohexanoic acid is the preferred substrate among the tested 2‑chloroalkanoic acids for studying Bcfd1‑mediated dehalogenation, directly impacting experimental design in enzymology and bioremediation research.
- [1] Ratnaningsih, E., Saepulloh, S. In Silico Analysis on the Interaction of Haloacid Dehalogenase from Bacillus cereus IndB1 with 2-Chloroalkanoic Acid Substrates. *ScientificWorldJournal* **2022**, 2022, 1579194. DOI: 10.1155/2022/1579194. Table 5. View Source
